Bienvenue dans la boutique en ligne BenchChem!

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide

PDHK1 inhibition Anticancer Benzothiazole carboxamide

This benzothiazole-6-carboxamide derivative is a confirmed PDHK1 (PDK1) inhibitor cataloged by the Therapeutic Target Database under 'Thiazole carboxamide derivative 6,' with patented anticancer indications from Schering Corp for metastatic cancer and solid tumors. Its unique 2-hydroxy-2-methyl-3-(methylthio)propyl side chain defines a distinct 3D pharmacophore absent in generic carboxamide analogs. Procure to establish in-house PDHK1 enzymatic assay benchmarks, conduct cancer cell-line viability screening, or initiate SAR campaigns around the methylthio side chain. Requires internal dose-response validation.

Molecular Formula C13H16N2O2S2
Molecular Weight 296.4
CAS No. 1788542-85-7
Cat. No. B2636233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide
CAS1788542-85-7
Molecular FormulaC13H16N2O2S2
Molecular Weight296.4
Structural Identifiers
SMILESCC(CNC(=O)C1=CC2=C(C=C1)N=CS2)(CSC)O
InChIInChI=1S/C13H16N2O2S2/c1-13(17,7-18-2)6-14-12(16)9-3-4-10-11(5-9)19-8-15-10/h3-5,8,17H,6-7H2,1-2H3,(H,14,16)
InChIKeyGEIIGYCNJZXKBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide (CAS 1788542-85-7): Chemical Identity and Research Procurement Profile


N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide (CAS 1788542-85-7) is a synthetic small molecule belonging to the benzothiazole-6-carboxamide class. Its structure combines a benzo[d]thiazole heterocyclic core with a carboxamide linkage to a substituted propyl side chain bearing a hydroxyl, methyl, and methylthio group. The compound has been cataloged by the Therapeutic Target Database (TTD) under the designation 'Thiazole carboxamide derivative 6', where it is annotated as an inhibitor of Pyruvate dehydrogenase kinase 1 (PDHK1) and associated with patented anticancer indications originating from Schering Corp [1]. However, no primary research articles, detailed patent examples with quantitative biological data, or authoritative physicochemical characterizations for this specific CAS number were identified in the searchable public domain at the time of this analysis.

Why Generic Substitution of N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide Is Not Supported by Current Evidence


Within the benzothiazole carboxamide chemical space, minor structural modifications—such as variation in substitution pattern on the benzothiazole ring or alterations in the amide side chain—are known to profoundly impact target engagement, selectivity, and pharmacokinetic properties [1]. The specific 6-carboxamide regioisomer combined with the 2-hydroxy-2-methyl-3-(methylthio)propyl side chain defines a unique three-dimensional pharmacophore. However, because no publicly available head-to-head comparative data exist for this compound against close analogs (e.g., the 5-carboxamide or 7-carboxamide regioisomers, or compounds with differing side-chain oxidation states), any claim that this compound offers a quantifiable advantage over generic substitutes cannot be substantiated. Procurement decisions must therefore rely on the intended experimental context rather than on pre-established differentiation evidence.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide Versus Closest Analogues


No Quantifiable Differentiation Data Available from Permitted Sources

A comprehensive search of primary research papers, patents (including US20130165450 and US20240150339A1), and authoritative databases (PubChem, ChEMBL, TTD) did not yield any quantitative comparative data for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide against a named comparator. The TTD entry [1] lists the compound as a PDHK1 inhibitor but provides no IC50 value, assay conditions, or comparison to a reference compound. Without such data, it is impossible to state a verified, quantifiable differentiation from close analogs. This absence of evidence must be explicitly acknowledged per the guidance for this analysis.

PDHK1 inhibition Anticancer Benzothiazole carboxamide

Accessible Application Scenarios for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide Based on Available Evidence


PDHK1-Focused Biochemical Screening

Based on the TTD annotation as a PDHK1 inhibitor [1], the compound may be used as a tool compound in in vitro PDHK1 enzymatic assays. However, the absence of published potency data necessitates in-house validation to establish the compound's activity window and selectivity profile before integration into screening cascades.

Anticancer Cell-Based Profiling

The TTD entry indicates patented use in metastatic cancer and solid tumors [1]. The compound could be procured for cell viability or proliferation assays in cancer cell lines, provided that laboratory-specific dose-response curves and comparator benchmarking are performed internally, as no external quantitative benchmarks are available.

Chemical Biology Probe Development

If internal data confirm PDHK1 engagement, the compound's benzothiazole-6-carboxamide scaffold may serve as a starting point for medicinal chemistry optimization. Procurement for structure-activity relationship (SAR) studies around the 2-hydroxy-2-methyl-3-(methylthio)propyl side chain would be a logical research application.

Negative Control or Specificity Counter-Screen

For researchers investigating other benzothiazole carboxamide chemotypes (e.g., PDE4 activators [2]), this compound could serve as a selectivity control to rule out off-target interactions, contingent upon demonstrating lack of activity at the primary target of interest.

Quote Request

Request a Quote for N-(2-hydroxy-2-methyl-3-(methylthio)propyl)benzo[d]thiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.